4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid iGP-1 is a cell-permeable inhibitor of mitochondrial sn-Glycerol 3-phosphate dehydrogenase (mGPDH).
Brand Name: Vulcanchem
CAS No.: 27031-00-1
VCID: VC0530444
InChI: InChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23)
SMILES: C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCC(=O)O
Molecular Formula: C17H15N3O3
Molecular Weight: 309.32 g/mol

4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid

CAS No.: 27031-00-1

Cat. No.: VC0530444

Molecular Formula: C17H15N3O3

Molecular Weight: 309.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid - 27031-00-1

Specification

Description iGP-1 is a cell-permeable inhibitor of mitochondrial sn-Glycerol 3-phosphate dehydrogenase (mGPDH).
CAS No. 27031-00-1
Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
IUPAC Name 4-[4-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid
Standard InChI InChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23)
Standard InChI Key ARVPDCQNTCJVSU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCC(=O)O
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator